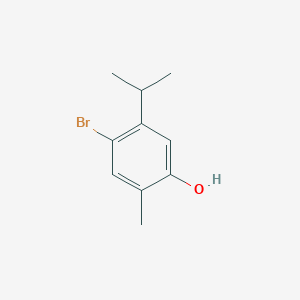
4-Bromo-5-isopropyl-2-methylbenzenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-isopropyl-2-methylbenzenol is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . It is a derivative of phenol, characterized by the presence of a bromine atom, an isopropyl group, and a methyl group attached to the benzene ring. This compound is used primarily in research applications and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol can be achieved through several synthetic routes. One common method involves the bromination of 5-isopropyl-2-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Another method involves the use of oxygen, copper diacetate, trifluoroacetic acid, and lithium bromide in acetonitrile under sealed tube conditions
Analyse Des Réactions Chimiques
4-Bromo-5-isopropyl-2-methylbenzenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Bromo-5-isopropyl-2-methylbenzenol is used extensively in scientific research, particularly in the fields of chemistry and biochemistry. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways. In medicinal chemistry, it is used to develop new pharmaceutical compounds and to study the interactions of brominated phenols with biological systems . Additionally, it is used in the development of new materials and in the study of environmental pollutants.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-isopropyl-2-methylbenzenol is not well-documented, as it is primarily used as a research chemical. its effects are likely related to its ability to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and halogen bonding. The bromine atom can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with biological targets. These interactions can influence the compound’s binding affinity and specificity for various molecular targets .
Comparaison Avec Des Composés Similaires
4-Bromo-5-isopropyl-2-methylbenzenol can be compared to other brominated phenols, such as 4-bromo-2-methylphenol and 4-bromo-3-isopropylphenol. These compounds share similar structural features but differ in the position and number of substituents on the benzene ring. The presence of the isopropyl group in this compound makes it unique and can influence its chemical reactivity and biological activity. The comparison highlights the importance of substituent position and type in determining the properties and applications of brominated phenols .
Propriétés
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZJYFWYHBUUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377340 |
Source


|
| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121665-99-4 |
Source


|
| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

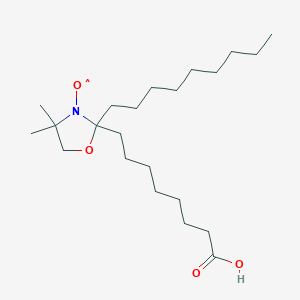

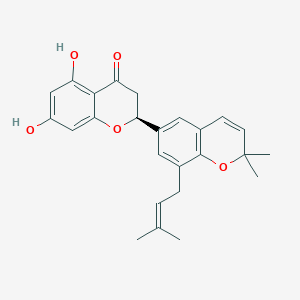
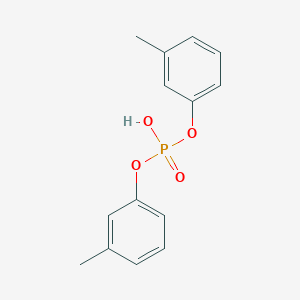

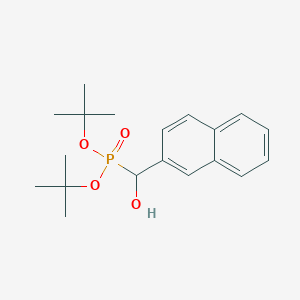
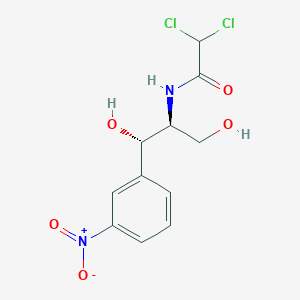

![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
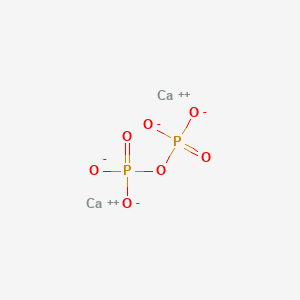

![5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol](/img/structure/B51894.png)

